

Application Notes and Protocols for Molybdenum-Titanium (Mo-Ti) Sputtered Thin Films

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Compound of Interest

Compound Name: *Molybdenum;titanium*

CAS No.: *91651-22-8*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the deposition of molybdenum-titanium (Mo-Ti) thin films using sputtering techniques. This document includes key properties of Mo-Ti films, detailed experimental protocols for their deposition, and potential applications, particularly focusing on areas of interest for scientific and biomedical research.

Introduction to Molybdenum-Titanium Sputtering Targets

Molybdenum-titanium (Mo-Ti) sputtering targets are used to deposit thin films with a combination of the desirable properties of both metals. Sputtering is a physical vapor deposition (PVD) technique where atoms are ejected from a target material and deposited onto a substrate.^[1] Mo-Ti films are of interest for various applications, including semiconductors, displays, and protective coatings, due to their potential for high strength, corrosion resistance, and tunable electrical properties.^{[2][3]} In the biomedical field, titanium alloys are widely used

for implants due to their biocompatibility, and the addition of molybdenum can further enhance mechanical properties and corrosion resistance.[2][3]

Properties of Sputtered Mo-Ti Thin Films

The properties of sputtered Mo-Ti thin films are highly dependent on the deposition parameters, such as sputtering power, working gas pressure, and the composition of the sputtering target. By controlling these parameters, the film's stoichiometry, microstructure, and, consequently, its mechanical and electrical properties can be tailored.

Electrical Properties

The electrical resistivity of Mo-Ti alloy thin films is a critical parameter for electronic applications. The resistivity can be tuned by adjusting the relative concentrations of molybdenum and titanium. The overall resistivity of the alloy film is influenced by the individual resistivities of Mo and Ti and the alloy's microstructure. Sputtering parameters play a significant role; for instance, increasing the sputtering power generally leads to a decrease in the resistivity of individual Mo and Ti films due to improved crystallinity.[4][5] Conversely, higher argon pressure during sputtering can increase resistivity.[6]

Table 1: Influence of Sputtering Parameters on the Electrical Resistivity of Sputtered Molybdenum and Titanium Thin Films.

Parameter	Effect on Molybdenum (Mo) Thin Films	Effect on Titanium (Ti) Thin Films
Sputtering Power	Increasing power generally decreases resistivity due to denser film formation and larger grain size.[4][5]	Increasing power tends to decrease resistivity as the crystallinity of the films improves.
Argon Pressure	Higher pressure often leads to increased resistivity due to more porous film structures.[6]	The effect can vary, but higher pressure can lead to changes in film density and structure, affecting resistivity.
Substrate Temperature	Increasing temperature can lower resistivity by promoting better crystallinity.[7]	Higher substrate temperatures can influence crystal structure and grain size, thereby affecting resistivity.

Note: The combined effect in a Mo-Ti alloy will depend on the specific composition and deposition conditions.

Mechanical Properties

The mechanical properties of Mo-Ti thin films, such as hardness and elastic modulus, are crucial for applications requiring durable coatings. The addition of molybdenum to titanium can enhance these properties.[3] Nanoindentation is a common technique used to measure the hardness and elastic modulus of thin films.[7] The microstructure, which is controlled by sputtering parameters, is a key determinant of the mechanical performance of the film.

Table 2: Mechanical Properties of Sputtered Molybdenum and Titanium Thin Films.

Property	Molybdenum (Mo) Thin Films	Titanium (Ti) Thin Films
Hardness	Can be influenced by grain size and internal stress, which are dependent on sputtering conditions.[7]	Hardness values can range from approximately 7 to 13 GPa depending on the deposition parameters.[8][9]
Elastic Modulus	Varies with deposition temperature and microstructure.[7]	Can range from approximately 126 to 180 GPa.[8][9]
Internal Stress	Can be either compressive or tensile depending on the sputtering pressure.[6]	Can be controlled by deposition parameters, transitioning from compressive to tensile stress.[8]

Experimental Protocols

The following protocols provide a general framework for the deposition of Mo-Ti thin films using DC magnetron sputtering. The exact parameters will need to be optimized for the specific sputtering system and desired film properties.

Substrate Preparation

- Select a suitable substrate (e.g., silicon wafer, glass slide, or a specific device component).
- Clean the substrate to remove any organic and inorganic contaminants. A typical cleaning procedure involves sequential ultrasonic cleaning in acetone, isopropyl alcohol, and deionized water, each for 10-15 minutes.[5]
- Dry the substrate thoroughly using a nitrogen gun.
- Mount the cleaned substrate onto the substrate holder in the sputtering chamber.

DC Magnetron Co-Sputtering of Mo-Ti Thin Films

This protocol describes the co-sputtering process from separate Mo and Ti targets to create an alloyed thin film.

- System Preparation:
 - Load the high-purity Molybdenum (99.95% or higher) and Titanium (99.99% or higher) sputtering targets into their respective magnetron guns.
 - Ensure the substrate holder is positioned at the desired target-to-substrate distance (typically 5-15 cm).
- Vacuum Pumping:
 - Evacuate the sputtering chamber to a base pressure of at least 5×10^{-6} Torr to minimize contamination from residual gases.
- Deposition Process:
 - Introduce high-purity Argon (Ar) gas into the chamber. The working pressure is a critical parameter and typically ranges from 1 to 10 mTorr.^[6]
 - Set the desired sputtering power for both the Mo and Ti targets. The relative power applied to each target will control the composition of the resulting film. This requires careful calibration for a specific system.
 - If desired, heat the substrate to a specific temperature to influence film properties.
 - Pre-sputter the targets for 5-10 minutes with the shutter closed to clean the target surfaces.^[5]
 - Open the shutter to begin the deposition of the Mo-Ti thin film onto the substrate.
 - The deposition time will determine the final thickness of the film.
- Post-Deposition:
 - Once the desired thickness is achieved, close the shutter and turn off the power to the sputtering guns.
 - Allow the substrate to cool down in a vacuum or in an inert gas atmosphere.

- Vent the chamber to atmospheric pressure and carefully remove the coated substrate.

Table 3: Example Sputtering Parameters for Mo-Ti Thin Film Deposition.

Parameter	Range / Value	Purpose
Base Pressure	< 5 x 10 ⁻⁶ Torr	Minimize contamination
Working Gas	Argon (Ar)	Sputtering medium
Working Pressure	1 - 10 mTorr	Influences film density and stress[6]
Mo Target Power (DC)	50 - 300 W	Controls Mo deposition rate and film properties[5]
Ti Target Power (DC)	50 - 300 W	Controls Ti deposition rate and film properties
Substrate Temperature	Room Temperature - 400°C	Affects crystallinity and microstructure[7]
Target-to-Substrate Distance	5 - 15 cm	Affects deposition rate and uniformity
Deposition Time	Variable	Determines film thickness

Characterization of Mo-Ti Thin Films

After deposition, a variety of techniques can be used to characterize the properties of the Mo-Ti thin films:

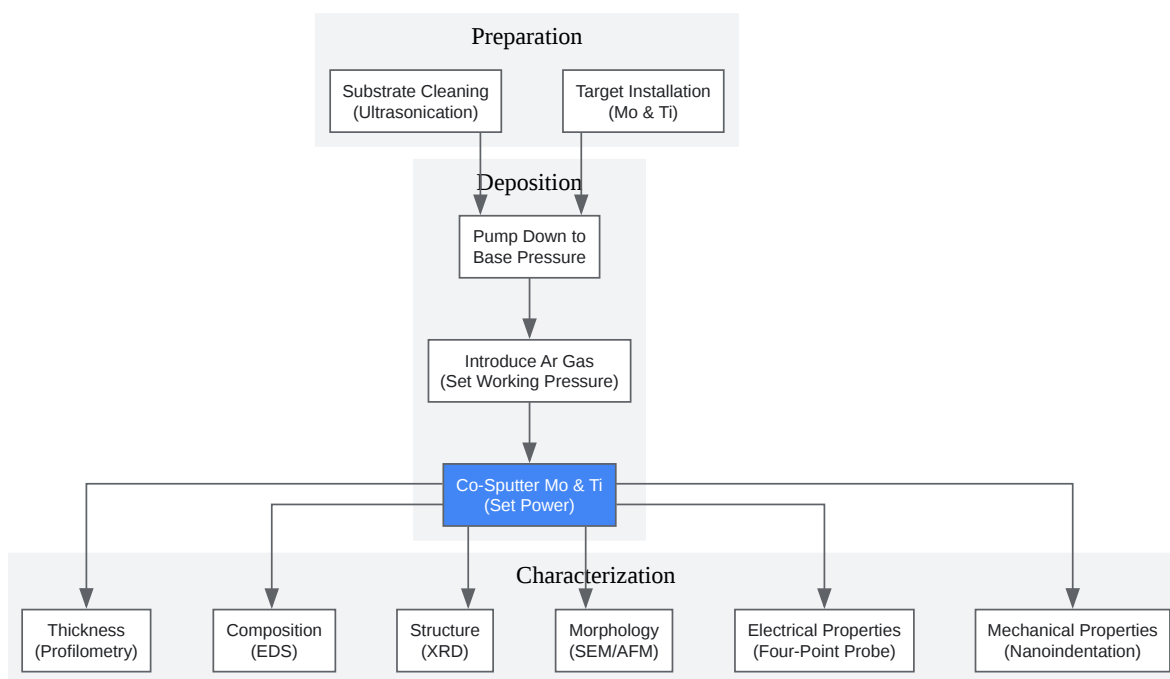
- Thickness: Stylus profilometry or ellipsometry.
- Composition: Energy-Dispersive X-ray Spectroscopy (EDS) or X-ray Photoelectron Spectroscopy (XPS).
- Crystal Structure: X-ray Diffraction (XRD).
- Surface Morphology: Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM).

- Electrical Resistivity: Four-point probe measurement.
- Mechanical Properties: Nanoindentation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for depositing and characterizing Mo-Ti thin films.

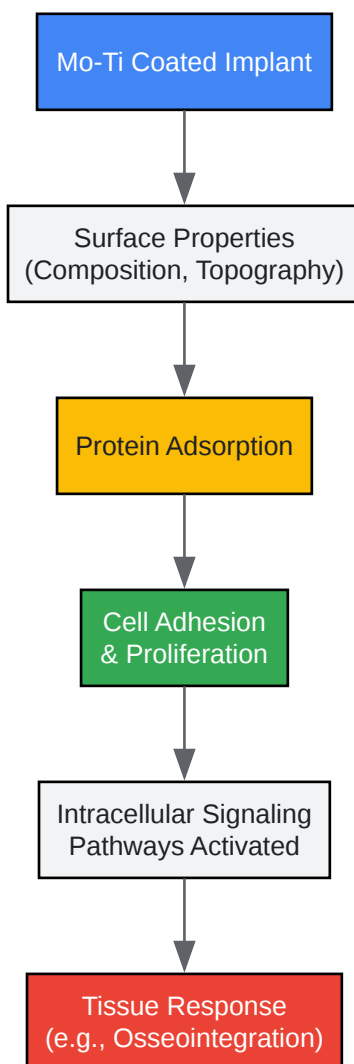
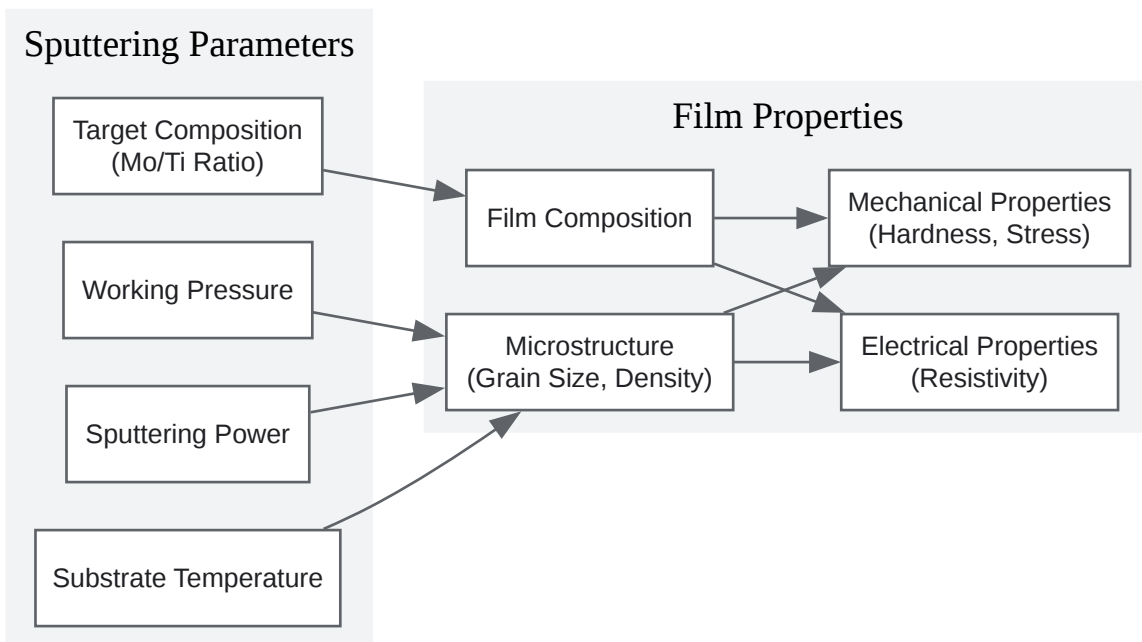


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Caption: Workflow for Mo-Ti thin film deposition and characterization.

Logical Relationship of Sputtering Parameters and Film Properties

The diagram below illustrates the cause-and-effect relationships between key sputtering parameters and the resulting thin film properties.



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